molecular formula C16H20F3N7 B6457105 2-cyclopropyl-4-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2549034-20-8

2-cyclopropyl-4-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No. B6457105
CAS RN: 2549034-20-8
M. Wt: 367.37 g/mol
InChI Key: HGESSMVOAVTQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-4-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C16H20F3N7 and its molecular weight is 367.37 g/mol. The purity is usually 95%.
The exact mass of the compound 2-cyclopropyl-4-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is 367.17322815 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-cyclopropyl-4-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-4-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles serve as privileged scaffolds in drug discovery due to their diverse biological activities. The compound you’ve mentioned could be a potential lead for novel drugs. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetics, and optimize its properties for therapeutic use .

Kinase Inhibition

Given the compound’s structure, it might exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate disease processes. Investigating its effects on kinases (such as p21-activated kinase 4, PAK4) could reveal therapeutic opportunities .

Supramolecular Chemistry and Materials Science

1,2,3-Triazoles participate in supramolecular assemblies due to their hydrogen bonding ability and aromatic character. Researchers can explore their self-assembly behavior, crystal structures, and potential applications in materials science (e.g., sensors, catalysts, or molecular recognition) .

Click Chemistry and Bioconjugation

The compound aligns with the “click chemistry” concept, particularly the Huisgen 1,3-dipolar cycloaddition. Researchers can functionalize it with various tags (fluorescent, radioactive, or biotin) for bioconjugation studies. These modified derivatives can be used in imaging, drug delivery, or proteomics .

Fluorescent Imaging Agents

Fluorescently labeled 1,2,3-triazoles have been employed as imaging agents. By attaching a fluorophore to the compound, researchers can visualize cellular processes, protein localization, or receptor binding. Such applications are vital in both basic research and diagnostics .

Polymer Chemistry and Material Design

1,2,3-Triazoles find utility in polymer synthesis. Researchers can incorporate this compound into polymer backbones or side chains to enhance material properties (e.g., solubility, mechanical strength, or thermal stability). Applications include drug delivery carriers, coatings, and biomaterials .

properties

IUPAC Name

2-cyclopropyl-4-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N7/c17-16(18,19)13-11-14(23-15(22-13)12-1-2-12)25-8-5-24(6-9-25)7-10-26-20-3-4-21-26/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGESSMVOAVTQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)CCN4N=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.